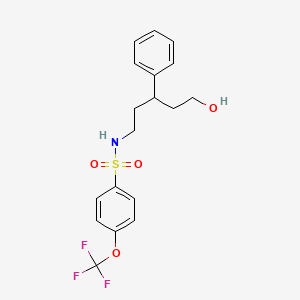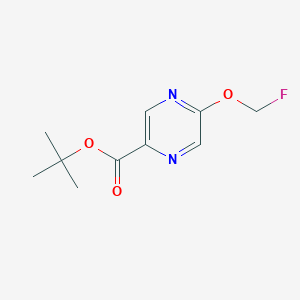![molecular formula C24H17N3O6S B2595564 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 141102-00-3](/img/structure/B2595564.png)
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a benzochromene core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate. This intermediate is often generated in situ from a hydroxylamine and a suitable aldehyde or ketone.
-
Sulfonamide Formation: : The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This step forms the N-(5-methylisoxazol-3-yl)sulfamoyl moiety.
-
Benzochromene Core Synthesis: : The benzochromene core can be synthesized through a multi-step process involving the formation of a coumarin intermediate, followed by cyclization and functionalization to introduce the carboxamide group.
-
Final Coupling: : The final step involves coupling the N-(5-methylisoxazol-3-yl)sulfamoyl phenyl derivative with the benzochromene core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzochromene core, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under suitable conditions.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound has potential applications in medicine, particularly in the development of anti-inflammatory and anticancer agents. Its ability to inhibit specific enzymes and pathways is of great interest in therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and functionalized structure.
Mécanisme D'action
The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The benzochromene core may interact with hydrophobic pockets, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
Uniqueness
Compared to similar compounds, N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide stands out due to its benzochromene core, which provides additional sites for interaction and modification. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Propriétés
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6S/c1-14-12-22(26-33-14)27-34(30,31)17-9-7-16(8-10-17)25-23(28)20-13-19-18-5-3-2-4-15(18)6-11-21(19)32-24(20)29/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOWQSFDYFENCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2595481.png)

![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride](/img/new.no-structure.jpg)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2595488.png)

![N-(thiophen-2-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2595491.png)

![3-butyl-7-chloro-2-(3-nitrophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2595496.png)
![N-(2-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2595497.png)

![6-Bromo-2-[3-(3-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2595501.png)


